Cas no 2138834-81-6 (Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)-)

Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)- Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)-
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- Inchi: 1S/C10H17NO2/c1-3-9(10(12)13)8-5-6-11(4-2)7-8/h3-7H2,1-2H3,(H,12,13)
- InChI Key: GISWCPWBCYEMSV-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(=C1CCN(CC)C1)CC
Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-390988-5.0g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-390988-1.0g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-390988-0.5g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 0.5g |
$1302.0 | 2023-06-03 | ||
Enamine | EN300-390988-0.25g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 0.25g |
$1249.0 | 2023-06-03 | ||
Enamine | EN300-390988-2.5g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 2.5g |
$2660.0 | 2023-06-03 | ||
Enamine | EN300-390988-10.0g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-390988-0.1g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 0.1g |
$1195.0 | 2023-06-03 | ||
Enamine | EN300-390988-0.05g |
2-[(3Z)-1-ethylpyrrolidin-3-ylidene]butanoic acid |
2138834-81-6 | 0.05g |
$1140.0 | 2023-06-03 |
Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)- Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)-
Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene) and its Applications in Modern Chemical Research
Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene), a compound with the CAS number 2138834-81-6, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various scientific domains. The molecular structure of Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene) features a butanoic acid moiety linked to a pyrrolidine ring, which is further substituted with an ethyl group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration.
The synthesis of Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene) involves a series of well-defined chemical reactions that highlight the ingenuity of modern synthetic organic chemistry. The process typically begins with the preparation of the pyrrolidine derivative, followed by its functionalization with an ethyl group. Subsequent introduction of the butanoic acid side chain completes the molecular framework. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, underscoring the importance of cutting-edge methodologies in the production of complex organic molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds like Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene). The presence of both acidic and basic functional groups in its structure suggests potential interactions with biological targets, making it a promising candidate for drug discovery. Preliminary studies have indicated that this compound may exhibit properties relevant to neurological and cardiovascular applications. These findings are particularly intriguing given the increasing demand for innovative therapeutic agents that address complex diseases.
The pyrrolidine ring in Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene) is known to be a versatile scaffold in medicinal chemistry. Its ability to mimic natural bioactive molecules has led to its incorporation in numerous drug candidates. The ethyl substituent further enhances the compound's complexity, allowing for diverse chemical modifications that can fine-tune its biological activity. This flexibility makes it an attractive building block for designing molecules with specific pharmacological profiles.
One of the most exciting aspects of studying Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene) is its potential in materials science. The compound's unique structural features make it suitable for applications in polymer chemistry and nanotechnology. Researchers have explored its use as a monomer in the synthesis of novel polymers with enhanced mechanical and thermal properties. Additionally, its ability to self-assemble into ordered structures has opened up possibilities in the development of supramolecular materials.
The chemical reactivity of Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene) also makes it a valuable tool in analytical chemistry. Its interaction with various analytical techniques provides insights into its behavior under different conditions. For instance, spectroscopic methods such as NMR and mass spectrometry have been instrumental in elucidating its molecular structure and dynamics. These studies not only enhance our understanding of the compound itself but also contribute to the broader field of analytical chemistry.
In conclusion, Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene), with its CAS number 2138834-81-6, represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and chemical properties make it a compelling subject for further research and development. As our understanding of organic chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing scientific knowledge and technological innovation.
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